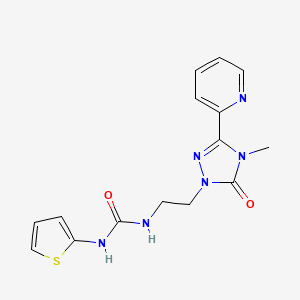

1-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)urea

Description

The compound 1-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)urea is a heterocyclic urea derivative featuring a 1,2,4-triazole core substituted with a pyridine ring, a methyl group at position 4, and a thiophen-2-yl urea moiety linked via an ethyl chain. Its synthesis likely involves multi-step reactions, including cyclization and alkylation steps, analogous to methods described for structurally related triazole derivatives .

Properties

IUPAC Name |

1-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O2S/c1-20-13(11-5-2-3-7-16-11)19-21(15(20)23)9-8-17-14(22)18-12-6-4-10-24-12/h2-7,10H,8-9H2,1H3,(H2,17,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQWYJADNPVRNAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)NC2=CC=CS2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)urea is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 380.43 g/mol. The structure includes a triazole ring linked to a pyridine moiety and a thiophene group, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research has indicated that derivatives containing triazole and thiophene structures exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown efficacy against various bacterial strains including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that similar triazole-based compounds exhibit cytotoxic effects against several cancer cell lines. For example, derivatives have been tested against human breast cancer (MCF7), prostate cancer (PC3), and lung cancer (A549) cell lines. Results indicated that these compounds can induce apoptosis and inhibit cell proliferation .

Antiparasitic Activity

The triazole ring is also associated with antiparasitic activity. Recent studies suggest that compounds with this structure can inhibit the growth of protozoan parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism may involve interference with the parasite's metabolic pathways .

Structure–Activity Relationship (SAR)

The biological activity of This compound can be influenced by modifications in its structure. Key factors include:

| Structural Feature | Influence on Activity |

|---|---|

| Pyridine Group | Enhances solubility and bioavailability |

| Thiophene Ring | Contributes to increased potency against microbes |

| Triazole Moiety | Critical for interaction with biological targets |

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds:

- Antimicrobial Evaluation : A study tested a series of triazole derivatives against Candida albicans and reported minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/ml .

- Anticancer Screening : In a comparative analysis, triazole-containing compounds were shown to outperform standard chemotherapeutics in inhibiting cancer cell proliferation in vitro .

- Antiparasitic Research : A recent investigation highlighted the effectiveness of similar compounds against Entamoeba histolytica, suggesting potential for developing new antiparasitic therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with 1,2,4-triazole derivatives synthesized in recent studies. Key analogues include:

Key Differences and Implications

Urea vs. This modification may improve pharmacokinetic properties .

Heteroaromatic Substituents :

- The thiophen-2-yl group in the target compound contrasts with furan (4b) and pyridine (4c) substituents. Thiophene’s higher lipophilicity may influence membrane permeability, while pyridine’s basicity could facilitate interactions with acidic biological targets .

Synthetic Yields :

- Analogues 4a–c were synthesized with yields ranging from 65.90% to 68.49% . The target compound’s synthesis may require optimization due to the urea moiety’s sensitivity to reaction conditions.

Research Findings and Data Gaps

Structural Analysis

Its structural validation would benefit from X-ray diffraction studies to confirm the urea linkage’s conformation and intermolecular interactions.

Bioactivity Hypotheses

- Antimicrobial Potential: The thiophen-2-yl group in 4a demonstrated efficacy against bacterial strains, implying that the target compound’s analogous moiety may confer similar activity .

- Antitumor Mechanism : Pyridine-containing analogues (e.g., 4c) showed inhibition of tumor cell lines, likely via intercalation or enzyme inhibition. The target compound’s pyridin-2-yl group may enable comparable mechanisms .

Limitations

- No explicit data on the target compound’s synthesis yield, stability, or biological activity are available, necessitating further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.